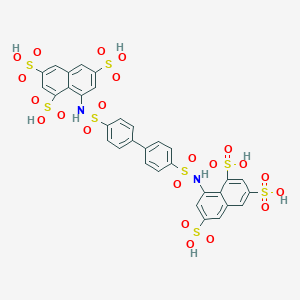
D-Galactose-1-13C
Übersicht
Beschreibung
D-Galactose-1-13C is an isotope analogue of D-galactose . It is used to study galactose metabolism . The empirical formula is 13CC5H12O6 and the molecular weight is 181.15 .
Synthesis Analysis
It is available in individual form and its concentration is neat . It is used in applications such as Biomolecular NMR, Metabolism, and Metabolomics .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC[C@H]1O13CHC@HC@@H[C@H]1O .
Chemical Reactions Analysis
This compound is used in the study of galactose metabolism . It is involved in various biotechnological processes for galactose utilization .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.15 . It is a powder form and has an optical activity of [α]25/D +79.0, c = 2 in H2O (trace NH4OH) . It has a melting point of 169-170 °C .
Wissenschaftliche Forschungsanwendungen
Isotopenanalogstudien
D-Galactose-1-13C ist ein Isotopenanalog von D-Galactose . Es wird in der wissenschaftlichen Forschung verwendet, um den Metabolismus von Galactose zu untersuchen . Die Verwendung von Isotopen ermöglicht es Forschern, die Stoffwechselwege von Galactose in verschiedenen biologischen Systemen zu verfolgen .
Biomolekulare NMR
This compound wird in biomolekularen Kernmagnetresonanz (NMR)-Studien verwendet . NMR ist ein leistungsstarkes Werkzeug zur Untersuchung der Struktur und Dynamik von Molekülen. Die 13C-Markierung in this compound ermöglicht einen spezifischen Nachweis und eine Analyse in komplexen Gemischen .
Metabolomik-Forschung
Im Bereich der Metabolomik wird this compound verwendet, um die metabolischen Veränderungen in biologischen Systemen zu untersuchen . Metabolomik ist ein schnell wachsendes Gebiet, das sich auf die umfassende Analyse von Metaboliten in biologischen Proben konzentriert .
Biomasse-Brennstoffproduktion
D-Galactose kann als Rohstoff für die Produktion von Biomasse-Brennstoffen verwendet werden . Die Verwendung von this compound kann Forschern helfen, den Umwandlungsprozess von Galactose zu Biokraftstoff zu verstehen .
Produktion von kalorienarmen Süßstoffen
D-Galactose ist auch für die Produktion von kalorienarmen Süßstoffen nützlich
Wirkmechanismus
Target of Action
D-Galactose-1-13C is an isotope analogue of D-galactose . The primary targets of this compound are the same as those of D-galactose, which is a natural aldohexose and a C-4 epimer of glucose . It interacts with specific cell receptors, such as hepatocytes, macrophages, and specific cancer cells .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As an isotope analogue of D-galactose, it is used to study galactose metabolism . The compound’s interaction with its targets leads to changes in the metabolic pathways of the cells .
Biochemical Pathways
This compound affects the same biochemical pathways as D-galactose. It is involved in the galactose metabolism pathway . The downstream effects of these pathways include the production of energy and other metabolic intermediates necessary for various cellular functions.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
D-Galactose-1-13C participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in patients with classical galactosemia, the catabolism of D-Galactose is severely impaired due to an inherited D-Galactose-1-phosphate uridyltransferase deficiency .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in galactosemic infants on an unrestricted lactose intake, a potentially lethal organ toxicity syndrome develops, presumably because D-Galactose-derived metabolites accumulate within the cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447616 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70849-30-8 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)











![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
